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Compound of Interest |

Compound Name: NCI-65828

CAS No.: 501444-06-0

Cat. No.: B609498

\ J

The Functional Profile of NCI-65828: Angiogenin Inhibition and Research Applications[1][2][3]

Executive Summary

NCI-65828 (also known as NSC-65828) is a small-molecule inhibitor targeting human
angiogenin (ANG), a potent angiogenic factor and member of the pancreatic ribonuclease
(RNase A) superfamily.[1] Chemically identified as 8-amino-5-(4'-hydroxybiphenyl-4-
ylazo)naphthalene-2-sulfonate, this compound functions by competitively binding to the
ribonucleolytic active site of ANG, thereby blocking its enzymatic activity.

While primarily recognized for its anti-tumorigenic properties—demonstrated by its ability to
delay tumor growth in xenograft models—NCI-65828 has evolved into a critical chemical probe
for dissecting the role of RNA metabolism in stress granule formation, neurodegeneration, and
neovascularization. It is not currently a clinically approved drug but serves as a foundational
"hit" for developing high-affinity angiogenin antagonists.

Chemical Identity & Physicochemical Properties

NCI-65828 belongs to the class of azo-naphthalene sulfonates.[3][4][5] Its structure facilitates
interaction with the cationic active site cleft of angiogenin.
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Property Specification

Common Name NCI-65828 / NSC-65828

. 8-amino-5-(4'-hydroxybiphenyl-4-
Chemical Name
ylazo)naphthalene-2-sulfonate

Molecular Class Azo dye derivative; Naphthalene sulfonate

Target Human Angiogenin (ANG/RNase 5)

Inhibitory Constant (
~81 pM (Competitive Inhibition)

)
N Soluble in DMSO; moderate solubility in
Solubility
aqueous buffers due to the sulfonate group.
Typically a dark red/orange powder
Appearance

(characteristic of azo compounds).

Structural Insight: The molecule features a sulfonate group (

) which mimics the phosphate backbone of RNA, allowing it to anchor into the electropositive
active site of ANG (specifically interacting with Histidine-13 and Histidine-114). The biphenyl-
azo system provides a rigid scaffold that extends across the catalytic cleft, sterically hindering
substrate access.

Mechanism of Action (MOA)

The biological function of NCI-65828 is defined by its selective inhibition of Angiogenin's
ribonucleolytic activity.[2] Unlike generic RNase inhibitors, NCI-65828 targets the specific
catalytic requirements of ANG.

The Angiogenin Pathway

Angiogenin is unigue among RNases; it requires nuclear translocation to function.

e Secretion & Binding: ANG is secreted by tumor or endothelial cells and binds to surface
actin/receptors.
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e Endocytosis: It is internalized and translocated to the nucleus.

o Catalysis: In the nucleolus, ANG cleaves rRNA (specifically promoting rRNA transcription or
processing), which is essential for ribosome biogenesis and cell proliferation.

o Result: Endothelial cell proliferation and tube formation (Angiogenesis).

Mode of Inhibition

NCI-65828 acts as a competitive inhibitor.
e Binding Site: It occupies the

and
subsites of the ANG catalytic cleft.

o Effect: By blocking the active site, NCI-65828 prevents ANG from degrading tRNA or rRNA.
Without this enzymatic activity, ANG cannot induce the nuclear signals required for
proliferation, effectively halting angiogenesis.

Pathway Visualization
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Figure 1: Mechanism of Angiogenin-induced angiogenesis and the blockade point of NCI-
65828.

Research Applications & Efficacy
Oncology (Anti-Angiogenesis)

In preclinical models, NCI-65828 has demonstrated the ability to suppress tumor growth by
starving the tumor of blood supply.

o Key Study: Kao et al. (2002) identified NCI-65828 via high-throughput screening.[1]

» Efficacy: In athymic mice bearing PC-3 (prostate cancer) xenografts, treatment with NCI-
65828 significantly delayed tumor appearance and reduced tumor volume compared to
controls.

o Specificity: Analogs of NCI-65828 that lacked ANG-inhibitory activity failed to suppress
tumors, confirming the mechanism is ANG-dependent.

Neurobiology (Stress Granules & GVBS)

Recent studies (2024-2025) have repurposed NCI-65828 to study Granulovacuolar
Degeneration Bodies (GVBSs) in neurodegenerative diseases like Alzheimer's.

o Rationale: ANG is involved in tRNA cleavage induced by stress, leading to the formation of
tiRNAs (tRNA-derived stress-induced RNAs) which promote stress granule assembly.

o Application: Researchers use NCI-65828 to block ANG activity in neurons to determine if
GVB formation or stress granule assembly is dependent on ANG-mediated tRNA cleavage.

Experimental Protocols

To utilize NCI-65828 effectively, researchers must validate its activity in their specific system.
Below are the standard protocols for enzymatic and cellular assays.

Protocol A: In Vitro Angiogenin Enzymatic Assay

Use this to verify the inhibitory potency (
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) of a batch of NCI-65828.

e Reagents:

o

Recombinant Human Angiogenin (rANG): 1-2 uM final concentration.

[¢]

Substrate: tRNA (yeast) or a fluorescent substrate (e.g., 6-FAM-dArUdAdA-6-TAMRA).

[¢]

Buffer: 30 mM MES (pH 6.0), 30 mM NacCl.

[e]

NCI-65828: Dissolve in DMSO (stock 10 mM).
o Workflow:

o Step 1: Incubate rANG with varying concentrations of NCI-65828 (0, 10, 50, 100, 200 pM)
for 15 minutes at 37°C.

o Step 2: Add Substrate to initiate the reaction.

o Step 3: Incubate for 2 hours (if using tRNA) or measure real-time fluorescence (if using
FRET substrate).

o Step 4: Stop reaction (if tRNA) using perchloric acid precipitation.

o Step 5: Quantify acid-soluble fragments via UV absorbance (

e Analysis: Plot % Inhibition vs. Log[Concentration] to determine

Protocol B: Cellular Tube Formation Assay (HUVEC)

Use this to assess functional anti-angiogenic activity.

o Preparation: Coat a 96-well plate with Matrigel (50 uL/well) and polymerize at 37°C for 30
mins.
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e Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECS) at

cells/well.

e Treatment:

o Control: Media + VEGF/ANG.

o Experimental: Media + VEGF/ANG + NCI-65828 (100 uM).
 Incubation: Incubate for 6-18 hours at 37°C.
e Imaging: Capture images using phase-contrast microscopy.

o Quantification: Measure total tube length and number of branch points. NCI-65828 treated
wells should show disrupted networks.

Workflow Visualization
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Figure 2: Step-by-step workflow for validating NCI-65828 activity via enzymatic assay.
Critical Limitations
e Potency: With a

of ~81 uM, NCI-65828 is considered a "modest" inhibitor.[2] High concentrations are often
required for cellular effects, which necessitates rigorous controls for off-target toxicity.

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b609498?utm_src=pdf-body
https://www.benchchem.com/product/b609498?utm_src=pdf-body
https://www.benchchem.com/product/b609498?utm_src=pdf-body-img
https://www.benchchem.com/product/b609498?utm_src=pdf-body
https://www.benchchem.com/product/b609498?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC126625/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

o Selectivity: While selective for ANG over RNase A in some contexts, the structural similarity
between RNase superfamily members requires careful interpretation of data.

e Solubility: The azo-sulfonate structure can aggregate at high concentrations in certain
buffers; ensure proper solubilization in DMSO before dilution.
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o To cite this document: BenchChem. [What is the function of NCI-658287?]. BenchChem,
[2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609498#what-is-
the-function-of-nci-65828]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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